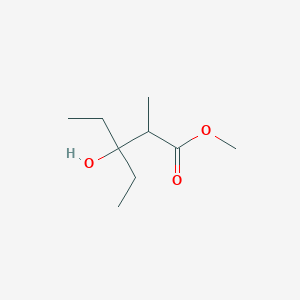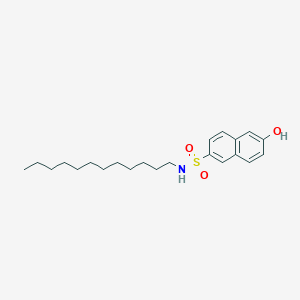
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide is a chemical compound with the molecular formula C22H33NO3S It is a derivative of naphthalene, characterized by the presence of a dodecyl chain, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-hydroxynaphthalene followed by the introduction of the dodecyl chain. One common method involves the reaction of 6-hydroxynaphthalene-2-sulfonic acid with dodecylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-6-hydroxynaphthalene-2-sulfonic acid
- N-Dodecyl-2-naphthalenesulfonamide
- N-Dodecyl-6-hydroxy-2-naphthalenesulfonic acid
Uniqueness
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide is unique due to the presence of both a dodecyl chain and a sulfonamide group, which confer specific chemical and biological properties.
Properties
CAS No. |
150952-57-1 |
|---|---|
Molecular Formula |
C22H33NO3S |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-dodecyl-6-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-16-23-27(25,26)22-15-13-19-17-21(24)14-12-20(19)18-22/h12-15,17-18,23-24H,2-11,16H2,1H3 |
InChI Key |
LNZAEFRAJROFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


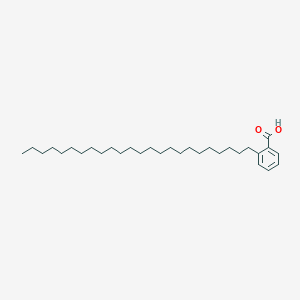
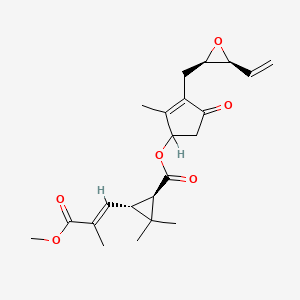
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
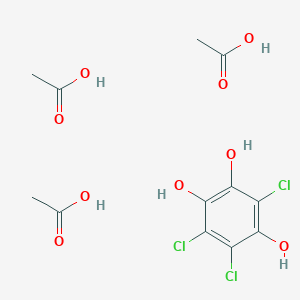
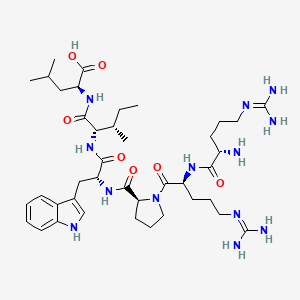
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
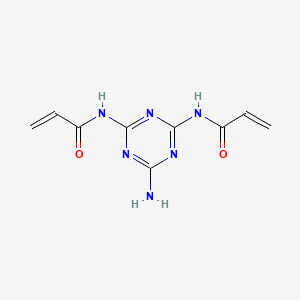
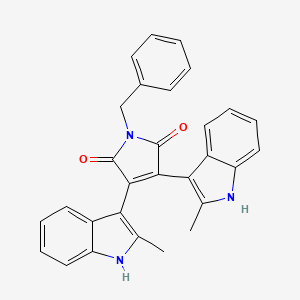
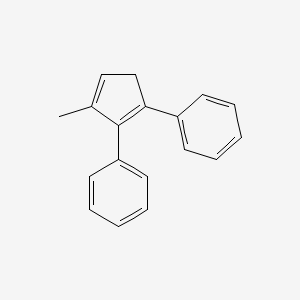
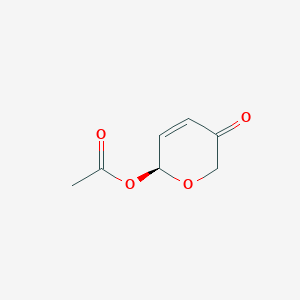
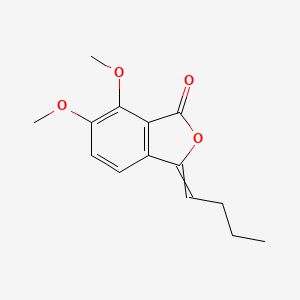
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
